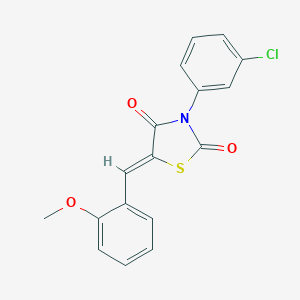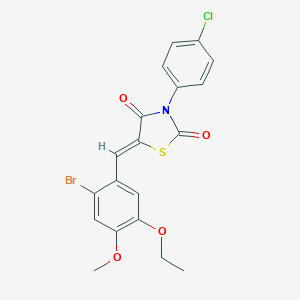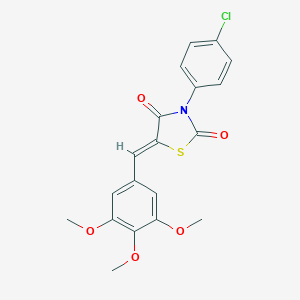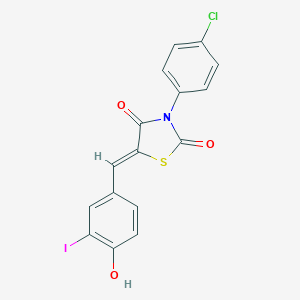
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CMMD, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is still under investigation. However, studies have shown that it may exert its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione may also inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to using 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments. For example, its mechanism of action is still not fully understood, and more research is needed to determine its potential side effects and toxicity.
Future Directions
There are several future directions for research on 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential as a therapeutic agent for Alzheimer’s disease. Further studies are needed to determine its efficacy in animal models of the disease and to investigate its mechanism of action. Additionally, 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione may have potential applications in the treatment of other inflammatory and metabolic disorders, such as obesity and atherosclerosis. Further research is needed to determine its safety and efficacy in humans and to investigate its potential side effects and toxicity.
Synthesis Methods
The synthesis of 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been achieved using various methods, including the reaction of 3-chlorobenzaldehyde with 2-methoxybenzylamine to form 3-(3-chlorophenyl)-2-methoxy-N-phenylpropanamide, which is then reacted with thiosemicarbazide to form 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidine. This compound is then treated with acetic anhydride to yield 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione.
Scientific Research Applications
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been investigated for its potential as a therapeutic agent for Alzheimer’s disease, as it has been shown to inhibit the aggregation of beta-amyloid proteins.
properties
Product Name |
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C17H12ClNO3S |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12ClNO3S/c1-22-14-8-3-2-5-11(14)9-15-16(20)19(17(21)23-15)13-7-4-6-12(18)10-13/h2-10H,1H3/b15-9- |
InChI Key |
KDPUCURFWSHVBV-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-{[3-(4-Chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B301138.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)

![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)

![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)



